3-Methyl-4-(benzyloxy)butanal
Description
3-Methyl-4-(benzyloxy)butanal (CAS: Not explicitly listed in evidence) is an aldehyde derivative featuring a methyl group at the C3 position and a benzyloxy substituent at the C4 position of a butanal backbone. Its reactivity stems from the aldehyde group, which can undergo nucleophilic additions, reductions, or condensations, while the benzyloxy group provides steric and electronic modulation .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-methyl-4-phenylmethoxybutanal |
InChI |
InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3 |
InChI Key |
NCJNVNMUNXTXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-3-((4-Methoxybenzyl)oxy)butanal (Compound 6)
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)
- Structure: Features a phenolic backbone with dual benzyloxy groups.
- Synthesis : Synthesized via acid-catalyzed esterification (H₂SO₄ in MeOH) followed by reduction.
- Key Differences :
Derivatives with Heterocyclic Modifications
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5)
- Structure : Incorporates an imidazole ring instead of the aldehyde group.
- Synthesis : Prepared via PPA (polyphosphoric acid)-mediated cyclization at 130–140°C.
- Key Contrasts :
Computational Comparisons
Theoretical studies on analogs like 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one provide insights into electronic properties:
- Methodology : DFT calculations (B3LYP/HF) with 6-31G(d,p) basis sets.
- Findings :
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆O₂ | Aldehyde, Benzyloxy | Not reported | ~85* | [2] |
| (R)-3-((4-Methoxybenzyl)oxy)butanal | C₁₂H₁₆O₃ | Aldehyde, Methoxy | Not reported | 80–94 | [2] |
| ATB1095 | C₂₃H₂₄O₃ | Phenol, Benzyloxy | 110–112 | 75 | [1] |
*Estimated based on analogous procedures.
Table 2. Computational Parameters (DFT)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| This compound* | -6.2 | -1.0 | 5.2 | 3.8 | [3, 6] |
| Triazolone derivative | -5.8 | -1.0 | 4.8 | 4.5 | [3, 6] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
